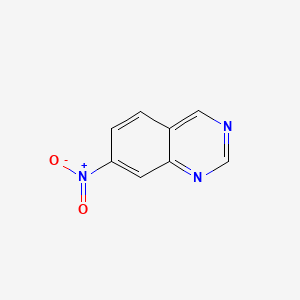

7-Nitroquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Nitroquinazoline is a chemical compound with the molecular formula C8H5N3O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,7-dichloro-6-nitroquinazoline, a compound related to this compound, has been reported in the literature . This compound was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 175.14 g/mol .Chemical Reactions Analysis

Quinazoline, a related compound, undergoes nitration to form 6-nitroquinazoline with fuming nitric acid in concentrated H2SO4 .Applications De Recherche Scientifique

Antibacterial Properties

7-Nitroquinazoline derivatives have shown promising results in antibacterial properties. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and found that these compounds exhibited interesting antibacterial activity against gram-positive and/or gram-negative strains, particularly effective against S. aureus (Al-Hiari et al., 2007).

Synthesis of Anticancer Agents

Foucourt et al. (2010) explored the synthesis of 4-anilino-6-nitroquinazolines, leading to the efficient synthesis of Azixa™, a microtubule destabilizing agent and apoptosis inducer, demonstrating the potential of this compound derivatives in cancer treatment (Foucourt et al., 2010).

Development of Phosphodiesterase Inhibitors

Fujino et al. (2001) developed an efficient route for the large-scale preparation of KF31327, a potent phosphodiesterase V inhibitor, utilizing this compound derivatives. This work highlights the potential of these compounds in the development of therapeutic agents (Fujino et al., 2001).

Inhibitory Effects on Nitric Oxide Synthase

Research has shown that 7-nitro indazole, a derivative of this compound, inhibits nitric oxide synthase (NOS), suggesting its potential application in conditions where NOS modulation is beneficial (Moore et al., 1993).

Anti-Angiogenesis Potential

Zhao et al. (2019) discovered arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors, exhibiting potent anti-angiogenesis capability, highlighting their potential as anti-cancer agents (Zhao et al., 2019).

Inhibition of Neuronal Nitric Oxide Synthase and Aggression

Studies on 7-nitroindazole, related to this compound, have shown that its inhibition of neuronal nitric oxide synthase can affect aggression behavior in animals, indicating its potential application in behavioral studies and therapies (Demas et al., 1997).

Anticancer Activity

Compounds related to this compound have been investigated for their apoptotic activity against cancer cells, particularly MCF-7 cells, suggesting a role in cancer therapy (Zahedifard et al., 2015).

Antinociceptive Activity

7-Nitro indazole has demonstrated antinociceptive activity in mice without increasing blood pressure, indicating its potential use in pain management (Moore et al., 1993).

Inhibition of Cerebral Infarction

Research on 7-nitroindazole has shown its capability to decrease cerebral infarction, suggesting its therapeutic potential in stroke and related conditions (Yoshida et al., 1994).

Antileishmanial Activities

4-Arylamino-6-nitroquinazolines have been synthesized and evaluated for their leishmanicidal activities, indicating potential use in treating neglected diseases like leishmaniasis (Saad et al., 2016).

Safety and Hazards

Orientations Futures

While specific future directions for 7-Nitroquinazoline are not available, quinazoline and quinazolinone scaffolds, which are related to this compound, have drawn significant interest due to their wide range of biological activities . Therefore, it is anticipated that drugs targeting hyperactivated, disease-causing forms of protein kinases, such as PKCγ and WNK1/WNK4, will be developed in the future .

Mécanisme D'action

Target of Action

7-Nitroquinazoline, like other quinazoline derivatives, primarily targets Tyrosine Kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell functions such as cell signaling, growth, and division .

Mode of Action

It is known that quinazoline derivatives interact with their targets, leading to changes in the function of the target proteins . For instance, some quinazoline derivatives inhibit the activity of tyrosine kinases, disrupting the signaling pathways that regulate cell growth and division .

Biochemical Pathways

This compound likely affects the Shikimate Pathway , a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway is responsible for the biosynthesis of aromatic amino acids . Shikimate dehydrogenase (SDH), a key enzyme in this pathway, catalyzes the conversion of 3-dehydroshikimate to shikimate . Inhibition of SDH can disrupt the flow of metabolites along the shikimate pathway .

Result of Action

Given its potential role as a tyrosine kinase inhibitor, it may disrupt cell signaling pathways, leading to inhibited cell growth and division . This could potentially make this compound a candidate for anticancer therapy .

Analyse Biochimique

Biochemical Properties

Quinazoline derivatives have been shown to interact with various enzymes and proteins . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling

Cellular Effects

Quinazoline derivatives have been shown to have significant effects on cellular processes . For example, some quinazoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, leading to changes in cell signaling pathways

Metabolic Pathways

For instance, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .

Propriétés

IUPAC Name |

7-nitroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYMOWJSENQTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2879192.png)

![N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2879194.png)

![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)

![4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2879204.png)

![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)

![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B2879211.png)

![N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2879212.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,4-difluorobenzamide](/img/structure/B2879214.png)